Cas no 54835-70-0 (2-Cyclohexen-1-one,4-[(1E,3R)-3-(â-Dglucopyranosyloxy)- 1-butenyl]-4-hydroxy-3,5,- 5-trimethyl-,(4S)-)
54835-70-0 structure
Product Name:2-Cyclohexen-1-one,4-[(1E,3R)-3-(â-Dglucopyranosyloxy)- 1-butenyl]-4-hydroxy-3,5,- 5-trimethyl-,(4S)-
Numero CAS:54835-70-0
MF:C19H30O8
MW:386.436707019806
CID:376848
PubChem ID:9930064
Update Time:2025-04-19
2-Cyclohexen-1-one,4-[(1E,3R)-3-(â-Dglucopyranosyloxy)- 1-butenyl]-4-hydroxy-3,5,- 5-trimethyl-,(4S)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Roseoside
- (2R,3E)-4-[(1S)-1-Hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl ]-3-buten-2-yl β-D-glucopyranoside
- -Dglucopyranosyloxy)- 1-butenyl]-4-hydroxy-3,5,- 5-trimethyl-,(4S)-
- roseoside A
- roseoside II
- [ "" ]
- (6S,9R)-6-Hydroxy-3-oxo-alpha-ionol 9-o-beta-D-glucopyranoside
- CHEMBL482383
- (6S,9R)-6-HYDROXY-3-OXO-.ALPHA.-IONOL 9-O-.BETA.-D-GLUCOPYRANOSIDE
- 6S,9R-ROSEOSIDE
- (6S,9R)-roseoside
- (4S)-4-hydroxy-3,5,5-trimethyl-4-[(E,3R)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]cyclohex-2-en-1-one
- FS-10003
- SMR001215826
- MLS000563052
- VOMIFOLIOL 9-O-.BETA.-D-GLUCOPYRANOSIDE
- BLUMENYL A .BETA.-D-GLUCOPYRANOSIDE
- Vomifoliol 9-o-beta-D-glucopyranoside
- 2-CYCLOHEXEN-1-ONE, 4-((1E,3R)-3-(.BETA.-D-GLUCOPYRANOSYLOXY)-1-BUTEN-1-YL)-4-HYDROXY-3,5,5-TRIMETHYL-, (4S)-
- E88736
- UNII-BOE4GN3B64
- 54835-70-0
- BOE4GN3B64
- Blumenyl A beta-D-glucopyranoside
- HMS2267F19
- 2-Cyclohexen-1-one, 4-((1E,3R)-3-(beta-D-glucopyranosyloxy)-1-buten-1-yl)-4-hydroxy-3,5,5-trimethyl-, (4S)-
- AKOS032948782
- B0005-144025
- DA-57520
- GLXC-18025
- 2-Cyclohexen-1-one,4-[(1E,3R)-3-(â-Dglucopyranosyloxy)- 1-butenyl]-4-hydroxy-3,5,- 5-trimethyl-,(4S)-
-
- Inchi: 1S/C19H30O8/c1-10-7-12(21)8-18(3,4)19(10,25)6-5-11(2)26-17-16(24)15(23)14(22)13(9-20)27-17/h5-7,11,13-17,20,22-25H,8-9H2,1-4H3/b6-5+/t11-,13-,14-,15+,16-,17-,19-/m1/s1
- Chiave InChI: SWYRVCGNMNAFEK-MHXFFUGFSA-N
- Sorrisi: O1[C@H](CO)[C@H]([C@@H]([C@H]([C@@H]1O[C@H](C)/C=C/[C@]1(C(C)=CC(CC1(C)C)=O)O)O)O)O
Proprietà calcolate
- Massa esatta: 386.19400
- Massa monoisotopica: 386.194
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 5
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 27
- Conta legami ruotabili: 5
- Complessità: 613
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 7
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: -1
- Superficie polare topologica: 137A^2
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.3±0.1 g/cm3
- Punto di ebollizione: 595.9±50.0 °C at 760 mmHg
- Punto di infiammabilità: 207.8±23.6 °C
- PSA: 136.68000
- LogP: -0.57600
- Pressione di vapore: 0.0±3.8 mmHg at 25°C
2-Cyclohexen-1-one,4-[(1E,3R)-3-(â-Dglucopyranosyloxy)- 1-butenyl]-4-hydroxy-3,5,- 5-trimethyl-,(4S)- Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
2-Cyclohexen-1-one,4-[(1E,3R)-3-(â-Dglucopyranosyloxy)- 1-butenyl]-4-hydroxy-3,5,- 5-trimethyl-,(4S)- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4918-1 mg |
Roseoside |
54835-70-0 | 1mg |
¥2355.00 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R44140-5mg |
(2R,3E)-4-[(1S)-1-Hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl ]-3-buten-2-yl β-D-glucopyranoside |
54835-70-0 | 5mg |
¥4640.0 | 2021-09-08 | ||
| Chengdu Biopurify Phytochemicals Ltd | SBP00175-5mg |
Roseoside |
54835-70-0 | 98% | 5mg |
$480 | 2023-09-20 | |
| Chengdu Biopurify Phytochemicals Ltd | SBP00175-5mg |
Roseoside |
54835-70-0 | 98% | 5mg |
$480 | 2023-09-19 | |
| TargetMol Chemicals | TN4918-5 mg |
Roseoside |
54835-70-0 | 98% | 5mg |
¥ 3,710 | 2023-07-10 | |
| TargetMol Chemicals | TN4918-1 mL * 10 mM (in DMSO) |
Roseoside |
54835-70-0 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3810 | 2023-09-15 | |
| TargetMol Chemicals | TN4918-5mg |
Roseoside |
54835-70-0 | 5mg |
¥ 11980 | 2024-07-19 | ||
| A2B Chem LLC | AG28372-1mg |
Roseoside |
54835-70-0 | 1mg |
$637.00 | 2023-12-30 | ||
| A2B Chem LLC | AG28372-5mg |
Roseoside |
54835-70-0 | ≥98% | 5mg |
$510.00 | 2024-04-19 | |
| TargetMol Chemicals | TN4918-1 ml * 10 mm |
Roseoside |
54835-70-0 | 1 ml * 10 mm |
¥ 12890 | 2024-07-19 |
2-Cyclohexen-1-one,4-[(1E,3R)-3-(â-Dglucopyranosyloxy)- 1-butenyl]-4-hydroxy-3,5,- 5-trimethyl-,(4S)- Letteratura correlata
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
Related Categories
- Solventi e Chimici organici Composti organici Lipidi e molecole simili ai lipidi Acili grassi Glicosidi acilici di monosaccaridi e disaccaridi
- Solventi e Chimici organici Composti organici Lipidi e molecole simili ai lipidi Acili grassi Glicosidi acilici grassi Glicosidi acilici di monosaccaridi e disaccaridi
54835-70-0 (2-Cyclohexen-1-one,4-[(1E,3R)-3-(â-Dglucopyranosyloxy)- 1-butenyl]-4-hydroxy-3,5,- 5-trimethyl-,(4S)-) Prodotti correlati
- 185414-25-9(corchoionoside C)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso